molecular formula C11H14S2 B1600293 Tert-butyl Dithiobenzoate CAS No. 5925-55-3

Tert-butyl Dithiobenzoate

Cat. No.: B1600293
CAS No.: 5925-55-3
M. Wt: 210.4 g/mol
InChI Key: NNADJWNJTLVMSL-UHFFFAOYSA-N
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Description

Tert-butyl Dithiobenzoate is a chemical compound widely used in the field of polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is known for its ability to mediate controlled radical polymerization, allowing for the synthesis of polymers with well-defined molecular weights and architectures.

Mechanism of Action

Target of Action

The primary target of Tert-butyl Dithiobenzoate is the polymerization process of various monomers . It acts as a reversible chain-transfer agent in the Reversible Addition-Fragmentation chain-Transfer (RAFT) process . The RAFT process is a controlled free-radical polymerization technique that allows the synthesis of polymer structures with controlled molecular weight distributions and architectures .

Mode of Action

This compound interacts with its targets through a series of reactions. In the early stages of the RAFT process, radicals undergo chain transfer with the initial RAFT agent, releasing leaving groups that are capable of reinitiating polymerization . The main equilibrium is a symmetrical process whereby a polymeric propagating radical reacts with a corresponding polymeric RAFT agent, forming an equivalent polymeric RAFT agent and an equivalent propagating radical .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the RAFT polymerization process. This process involves the reversible addition and fragmentation of chain-transfer agents, allowing for the control of the molecular-mass characteristics of the copolymers . The compound plays a crucial role in this process, facilitating the efficient control of the polymerization of various monomers .

Result of Action

The result of this compound’s action is the formation of well-defined polymers with controlled molecular weight distributions and architectures . It enables the synthesis of complex macromolecular structures, including various chain topologies, block and graft copolymers, hybrid polymers, etc .

Action Environment

The efficacy and stability of this compound’s action can be influenced by environmental factors. For instance, the temperature can affect the rate of the RAFT process . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl Dithiobenzoate can be synthesized through a reaction involving tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot . Another method involves the use of polystyryl dithiobenzoate and poly(butyl acrylate) dithiobenzoate as polymer reversible chain-transfer agents in the azeotropic copolymerization of styrene and n-butyl acrylate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale RAFT polymerization processes. These processes utilize the compound as a chain transfer agent to produce polymers with specific properties and functionalities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl Dithiobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tert-butyl sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other sulfur-containing derivatives.

    Substitution: Substitution reactions can replace the tert-butyl group with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include tert-butyl hydroperoxide, benzyl cyanide, and various radical initiators. Reaction conditions often involve ambient temperatures and the presence of solvents like benzene .

Major Products Formed

Major products formed from reactions involving this compound include di-tert-butyl nitroxide (DTBN) and other RAFT agents. These products are crucial intermediates in polymerization processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl Dithiobenzoate is unique due to its high efficiency in controlling polymerization processes and its ability to form stable radical intermediates. This makes it a preferred choice for synthesizing polymers with well-defined structures and properties .

Properties

IUPAC Name

tert-butyl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNADJWNJTLVMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432825
Record name Tert-butyl Dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-55-3
Record name Tert-butyl Dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of S-t-butyl thiobenzoate (1.94 g, 0.01 mol) and Lawesson's reagent (2.43 g, 0.006 mol) in anhydrous toluene (10 mL) was refluxed for 25 hours. After cooling to room temperature, the reaction mixture was concentrated and the residue subjected to column chromatography (Kieselgel-60, 70-230 mesh, petroleum spirit/diethyl ether 19:1) The title compound was obtained as an oil, 1.37 g (65.5%). 1H-nmr (CDCl3) d (ppm): 1.69 (s, 9H, 3×CH3), 7.36 (m, 2H, meta-ArH), 7.50 (m, 1H, para-ArH) and 7.88 (d, 2H, ortho-ArH). 13C-nmr (CDCl3) d (ppm): 28.2, 52.2, 126.6, 128.1, 131.7 and 147.0. The signal due to C═S (d>220.0 ppm) was beyond the frequency range of the spectrum.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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